molecular formula C13H9NO5 B2610003 3-(2-Nitrophenoxy)benzoic acid CAS No. 27237-20-3

3-(2-Nitrophenoxy)benzoic acid

Cat. No.: B2610003
CAS No.: 27237-20-3
M. Wt: 259.217
InChI Key: HGFIGLCYOONRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9NO5 and a molecular weight of 259.22 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9NO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

The nitration of phenol and benzoic acid has been extensively studied to understand the formation of nitrated compounds, such as 3-(2-Nitrophenoxy)benzoic acid. These processes are crucial for producing intermediates used in the synthesis of pharmaceuticals, dyes, and polymers. For instance, the aqueous phase nitration of benzoic acid and phenol through flow-gated capillary electrophoresis and ESI-MS measurements has been investigated to describe reaction kinetics and product formation (Tang, Wei, & Thompson, 2013). Such studies highlight the complexity of nitration reactions and their significance in organic synthesis.

Catalysis and Material Science

Research on metal-organic frameworks (MOFs) with embedded nanoparticles illustrates the role of nitrophenol derivatives in catalyzing chemical reactions. For example, novel porous Zn-MOFs were synthesized using nitrophenol derivatives, demonstrating enhanced catalytic efficiency for the reduction of nitrophenol when used as catalyst supports (Wu et al., 2017). This research indicates the potential of nitrobenzoic acid derivatives in creating new catalytic materials with improved performance.

Environmental Chemistry

The study of nitration and hydroxylation of benzene in aqueous solutions presents insights into environmental processes affecting water quality. The formation of nitrated aromatic compounds, similar in structure to this compound, in natural waters can be influenced by photochemical reactions, highlighting the need for understanding such processes in pollution control and water treatment technologies (Vione et al., 2004).

Sensing and Detection Technologies

The development of peroxidase mimetics for fluorescent detection of systems involving hydrogen peroxide, using benzoic acid as an indicator, showcases the application of nitrobenzoic acid derivatives in creating sensitive and selective detection systems for chemical and biological analytes (Shi et al., 2014). Such research points towards the potential use of this compound in the development of novel detection methods.

Safety and Hazards

The safety information for 3-(2-Nitrophenoxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

3-(2-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFIGLCYOONRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970256
Record name 3-(2-Nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5492-71-7
Record name 3-(2-Nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.